Cyclopentyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines
Preparation Methods
The synthesis of Cyclopentyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-component reaction. One common method involves the condensation of dimedone, an aryl aldehyde, ethyl acetoacetate, and ammonium acetate under solvent-free conditions at elevated temperatures (150-160°C) for 10-20 minutes . This reaction yields the desired hexahydroquinoline derivative with high efficiency.
Chemical Reactions Analysis
Cyclopentyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Scientific Research Applications
Cyclopentyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cyclopentyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Cyclopentyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other hexahydroquinoline derivatives, such as:
- Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cycloheptyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The unique cyclopentyl group in this compound may confer distinct properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C24H28N2O5 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
cyclopentyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-14-20(23(28)31-17-6-4-5-7-17)21(15-8-10-16(11-9-15)26(29)30)22-18(25-14)12-24(2,3)13-19(22)27/h8-11,17,21,25H,4-7,12-13H2,1-3H3 |
InChI Key |
YXVSGJKPMIIHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4CCCC4 |
Origin of Product |
United States |
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